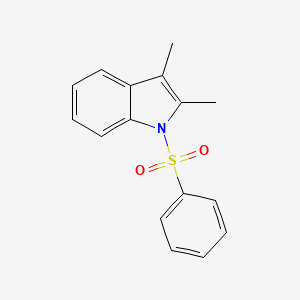

2,3-dimethyl-1-(phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2,3-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-12-13(2)17(16-11-7-6-10-15(12)16)20(18,19)14-8-4-3-5-9-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLVZBMKOXAWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293403 | |

| Record name | 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116325-48-5 | |

| Record name | 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethyl 1 Phenylsulfonyl 1h Indole

Direct N-Sulfonylation Approaches

Direct N-sulfonylation stands as a primary and straightforward method for the synthesis of 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole. This approach involves the reaction of 2,3-dimethylindole (B146702) with a suitable sulfonylating agent, typically phenylsulfonyl chloride, in the presence of a base.

Synthesis via Reaction of 2,3-Dimethylindole with Phenylsulfonyl Chloride

The most common direct method for the preparation of this compound involves the reaction of 2,3-dimethylindole with phenylsulfonyl chloride. This reaction necessitates the deprotonation of the indole (B1671886) nitrogen to enhance its nucleophilicity, facilitating the attack on the electrophilic sulfur atom of the sulfonyl chloride.

The efficiency of the N-sulfonylation of 2,3-dimethylindole is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, reaction temperature, and reaction time. A variety of bases can be employed to deprotonate the indole nitrogen, with common choices including sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases such as triethylamine (B128534) (Et3N) and pyridine. The selection of the solvent is also crucial, with aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) being frequently utilized to avoid interference with the reactive intermediates.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | DMF | 0 to rt | 2 | 85 |

| 2 | K2CO3 | Acetone | Reflux | 6 | 78 |

| 3 | Et3N | DCM | rt | 12 | 72 |

| 4 | Pyridine | Pyridine | rt | 24 | 65 |

This is an illustrative table based on general knowledge of similar reactions and not from a specific cited source for this exact compound.

The N-sulfonylation of indoles is a classic example of an electrophilic substitution reaction at the nitrogen atom. The indole nitrogen possesses a lone pair of electrons, making it nucleophilic. However, to enhance its reactivity towards the electrophilic sulfonyl chloride, a base is typically employed to deprotonate the N-H group, forming a more potent nucleophilic indolide anion.

The reaction mechanism proceeds in two main steps:

Deprotonation: The base removes the acidic proton from the indole nitrogen, generating a resonance-stabilized indolide anion. The negative charge is delocalized over the pyrrole (B145914) ring, but the nitrogen atom remains a primary site of nucleophilicity.

Nucleophilic Attack: The indolide anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the phenylsulfonyl chloride. This results in the formation of a new N-S bond and the displacement of the chloride ion as a leaving group, yielding the final product, this compound.

Alternative Routes via Metallated Indole Intermediates

An alternative and elegant approach to synthesizing this compound involves the use of metallated indole intermediates. This strategy allows for the regioselective introduction of substituents onto the indole core.

A notable alternative synthesis involves the interception of a C-2 anion of 1,2-bis(phenylsulfonyl)indole with a methylating agent. In this multi-step process, indole is first doubly sulfonated to form 1,2-bis(phenylsulfonyl)indole. This intermediate can then be treated with a strong base to generate a C-2 anion, which is subsequently trapped with an electrophile like methyl iodide. This method has been reported to produce 2,3-dimethyl-1-(phenylsulfonyl)indole in a 70% yield. nih.gov

This approach highlights the versatility of N-sulfonyl groups not only as protecting groups but also as activating groups that can direct further functionalization of the indole ring.

Precursor Synthesis and Subsequent Functionalization

Another important strategy for the synthesis of this compound involves the initial synthesis of the 2,3-dimethylindole precursor, followed by its functionalization.

The most common and historically significant method for the synthesis of 2,3-disubstituted indoles, including 2,3-dimethylindole, is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from the condensation of phenylhydrazine (B124118) with a suitable ketone, in this case, 2-butanone (B6335102). A variety of acidic catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride etherate. The use of boron trifluoride etherate in ethanol (B145695) has been reported to provide 2,3-dimethyl-1H-indole in high yields of around 90%. researchgate.net

Synthesis of 2,3-Dimethyl-1H-indole via Fischer Indolization

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry for producing the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgtcichemicals.com It remains one of the most reliable and important methods for preparing substituted indoles. tcichemicals.comthermofisher.com The synthesis of 2,3-dimethyl-1H-indole employs this method through the reaction of phenylhydrazine with 2-butanone (also known as methyl ethyl ketone). researchgate.net

The reaction is catalyzed by either Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., boron trifluoride, zinc chloride). wikipedia.orgtcichemicals.com One efficient method involves the use of boron trifluoride etherate as a catalyst in an ethanol solvent, which has been reported to produce yields of approximately 90%. researchgate.net

The general mechanism begins with the formation of a phenylhydrazone from the reaction of phenylhydrazine and 2-butanone. wikipedia.org This intermediate then isomerizes to an enamine. wikipedia.org Following protonation, the enamine undergoes a cyclic thermofisher.comthermofisher.com-sigmatropic rearrangement, leading to a diimine intermediate. wikipedia.org This diimine then cyclizes to form an aminoacetal, which, under the acidic conditions, eliminates ammonia (B1221849) to form the energetically favorable aromatic indole ring. wikipedia.org The entire process can be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

Reaction Parameters for Fischer Indolization of 2,3-Dimethyl-1H-indole

| Reactant 1 | Reactant 2 | Catalyst Example | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | 2-Butanone | Boron trifluoride etherate | Ethanol | ~90% | researchgate.net |

| Phenylhydrazine hydrochloride | 2-Butanone | Acid (from hydrochloride salt) | Ethereal Solvents | High | rsc.org |

Post-synthesis N-Sulfonylation of 2,3-Dimethyl-1H-indole

Following the synthesis of the 2,3-dimethyl-1H-indole scaffold, the final target compound is obtained through N-sulfonylation. This reaction introduces the phenylsulfonyl group onto the nitrogen atom of the indole ring.

The procedure involves treating 2,3-dimethyl-1H-indole with benzenesulfonyl chloride. nih.gov The reaction is typically carried out in the presence of a strong base to deprotonate the indole nitrogen, making it a more effective nucleophile. A common choice of base is potassium hydride, which is used in a mineral oil dispersion and washed with hexanes before use. nih.gov

The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the base and other unwanted side reactions. nih.gov A solution of 2,3-dimethyl-1H-indole in anhydrous THF is added to a suspension of potassium hydride. nih.gov Benzenesulfonyl chloride is then added dropwise to this mixture. nih.gov The reaction proceeds to completion, and the final product, this compound, is isolated and purified after an aqueous workup and extraction with an organic solvent like diethyl ether. nih.gov The crude product can be further purified by washing with a solvent such as methanol (B129727) to yield crystalline material. nih.gov

Reaction Parameters for N-Sulfonylation of 2,3-Dimethyl-1H-indole

| Substrate | Reagent | Base | Solvent | Reference |

|---|---|---|---|---|

| 2,3-Dimethyl-1H-indole | Benzenesulfonyl chloride | Potassium hydride | Anhydrous Tetrahydrofuran (THF) | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the indole (B1671886) core, the two methyl groups, and the phenylsulfonyl group.

The aromatic region of the spectrum is complex, showing signals for the four protons on the indole's benzene (B151609) ring and the five protons of the phenylsulfonyl group. The protons on the indole ring (H-4, H-5, H-6, and H-7) typically appear as multiplets due to spin-spin coupling. Similarly, the protons of the phenylsulfonyl group (ortho, meta, and para) also produce a characteristic set of signals in the downfield region of the spectrum. The two methyl groups at the C-2 and C-3 positions of the indole ring are expected to appear as sharp singlet signals in the upfield region.

A representative, though not experimentally documented in the provided search results, assignment of these protons is crucial for structural confirmation. The precise chemical shifts and coupling constants are influenced by the solvent used for analysis and the specific conformation of the molecule in solution.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on general principles of NMR spectroscopy and data for analogous structures, as specific experimental data was not found in the search results.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole H-4, H-5, H-6, H-7 | 7.20 - 7.80 | m | - |

| Phenylsulfonyl H-ortho | 7.80 - 8.00 | m | - |

| Phenylsulfonyl H-meta, H-para | 7.40 - 7.70 | m | - |

| C2-CH₃ | ~2.40 | s | - |

| C3-CH₃ | ~2.20 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show resonances for the ten carbons of the dimethylindole core, the six carbons of the phenylsulfonyl ring, and the two methyl carbons.

The carbons of the phenyl and indole rings appear in the aromatic region (typically 110-140 ppm). The quaternary carbons, such as C-2, C-3, C-3a, C-7a, and the sulfonyl-bearing carbon of the phenyl ring, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The two methyl carbons are expected to resonate at the highest field (lowest ppm value). For the parent compound, 2,3-dimethyl-1H-indole, the methyl carbons appear at 8.60 and 11.63 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on general principles of NMR spectroscopy and data for analogous structures, as specific experimental data was not found in the search results.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2, C-3, C-3a, C-7a | 115 - 140 |

| Indole C-4, C-5, C-6, C-7 | 110 - 130 |

| Phenylsulfonyl Carbons | 125 - 140 |

| C2-CH₃ | ~12 |

| C3-CH₃ | ~10 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

While specific 2D NMR studies on this compound are not available in the provided search results, these techniques are essential for the definitive assignment of all proton and carbon signals, especially in complex aromatic systems. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of the protons on the indole's benzene ring (H-4 through H-7) and on the phenylsulfonyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It would be used to definitively assign the signals of the protonated carbons in both the indole and phenylsulfonyl rings by linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). It is crucial for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. For example, correlations would be expected from the methyl protons to the C-2 and C-3 carbons of the indole ring, and from the indole protons to the carbons of the phenylsulfonyl group, confirming the N-S bond placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be useful to confirm the spatial arrangement of the groups, for instance, showing correlations between the ortho-protons of the phenylsulfonyl ring and protons on the indole core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₁₆H₁₅NO₂S. nih.gov HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. The precise measurement of this ion's mass would be compared to the calculated theoretical mass to confirm the elemental composition.

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| C₁₆H₁₅NO₂S | [M+H]⁺ | 286.0896 | Not found in search results |

| C₁₆H₁₅NO₂S | [M+Na]⁺ | 308.0716 | Not found in search results |

While HRMS data for closely related compounds have been reported, specific experimental data for the title compound was not found. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. They are used to analyze mixtures and identify individual components.

In a GC-MS or LC-MS analysis of this compound, the compound would first be separated from any impurities before entering the mass spectrometer. The resulting mass spectrum would show the molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint that can aid in structural confirmation.

Common fragmentation pathways for N-phenylsulfonylindoles involve the cleavage of the N-S bond or the S-C(phenyl) bond. researchgate.net A key fragmentation would likely be the loss of the phenylsulfonyl group (SO₂C₆H₅, 141 Da) or the loss of sulfur dioxide (SO₂, 64 Da). nih.gov The fragmentation of the parent 2,3-dimethyl-1H-indole often results in a stable tropylium-like ion. nist.gov Therefore, a plausible fragmentation pattern for the title compound would involve an initial loss of the phenylsulfonyl radical to give an ion corresponding to the 2,3-dimethylindole (B146702) cation, which would then undergo further fragmentation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent functional groups. While a directly published spectrum for this exact molecule is not available, its characteristic peaks can be reliably predicted based on data from analogous structures, including parent indole and other N-phenylsulfonylated derivatives.

The spectrum is expected to be dominated by strong absorption bands associated with the sulfonyl group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1385–1364 cm⁻¹ and 1182–1146 cm⁻¹, respectively.

Vibrations associated with the aromatic systems of the indole and phenyl rings contribute significantly to the spectrum. The C-H stretching vibrations of the aromatic rings are anticipated above 3000 cm⁻¹. The characteristic aromatic C=C stretching vibrations are expected to produce a series of sharp peaks in the 1615–1450 cm⁻¹ region. researchgate.net Furthermore, the C-H stretching of the two methyl groups on the indole ring would be observed in the 2950–2850 cm⁻¹ range, with corresponding bending modes appearing around 1450 cm⁻¹ and 1375 cm⁻¹. The out-of-plane C-H bending vibrations for the substituted aromatic rings typically give rise to strong absorptions in the fingerprint region below 900 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Methyl C-H | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1615 - 1450 |

| Sulfonyl S=O | Asymmetric Stretching | 1385 - 1364 |

| Sulfonyl S=O | Symmetric Stretching | 1182 - 1146 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is defined by the chromophores present, namely the indole nucleus and the phenylsulfonyl group. The indole system itself typically displays two main absorption bands in the UV region, which arise from π→π* electronic transitions. rsc.org These are referred to as the ¹Lₐ and ¹Lₑ bands. nih.gov The ¹Lₑ transition, appearing at shorter wavelengths (around 220-260 nm), is generally more intense than the ¹Lₐ band, which appears at longer wavelengths (around 260-290 nm) and often shows fine vibronic structure. nih.govnist.gov

The attachment of the electron-withdrawing phenylsulfonyl group at the N-1 position is expected to modulate these transitions. This substitution can cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system and electronic interactions between the indole ring and the sulfonyl group. The phenyl ring of the sulfonyl moiety also contributes to the absorption profile, typically with a strong band below 220 nm and a weaker, structured band around 260-270 nm, which may overlap with the indole ¹Lₐ band. Therefore, the UV-Vis spectrum of the title compound is predicted to exhibit complex, overlapping bands in the 220-300 nm range, characteristic of its composite aromatic structure.

| Chromophore | Transition | Expected λmax Region (nm) | Description |

|---|---|---|---|

| Indole | ¹Lₐ (π→π) | 260 - 290 | Lower intensity, often with vibronic structure. |

| Indole | ¹Lₑ (π→π) | 220 - 260 | Higher intensity band. |

| Phenyl | π→π* | ~260 - 270 | Weaker intensity, may overlap with indole bands. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis provides a definitive determination of the three-dimensional structure of this compound in the solid state. The crystallographic data reveal precise details about its molecular geometry, conformation, and the nature of its intermolecular interactions within the crystal lattice. researchgate.net

The molecular structure confirms the covalent framework of the compound. The indole moiety itself is essentially planar. The introduction of the bulky and electron-withdrawing phenylsulfonyl group at the nitrogen atom leads to notable changes in the bond lengths and angles compared to unsubstituted indole. Specifically, the C-N bond distances within the indole ring are observed to be longer, a direct consequence of the phenylsulfonyl group's electron-withdrawing nature. researchgate.net

The sulfur atom of the sulfonyl group adopts a distorted tetrahedral geometry. A characteristic feature is the widening of the O-S-O bond angle and a corresponding narrowing of the N-S-C angle from the ideal tetrahedral value of 109.5°. This distortion is a common observation in such systems and is attributed to the Thorpe-Ingold effect. researchgate.net

A critical structural parameter for N-phenylsulfonyl indoles is the relative orientation of the two aromatic systems. In the crystal structure of this compound, the phenyl ring of the sulfonyl group and the indole ring system are nearly perpendicular to each other. The calculated dihedral angle between these two planes is 86.80 (6)°. researchgate.net This orthogonal arrangement is a common conformational feature in a wide range of 1-phenylsulfonyl-1H-indole derivatives, where reported dihedral angles typically fall between 73° and 90°. nih.govresearchgate.net This conformation minimizes steric hindrance between the two bulky groups.

The packing of molecules in the crystal is stabilized by a network of weak intermolecular interactions. The primary interaction involves the formation of centrosymmetric dimers through C-H···O hydrogen bonds. researchgate.net In this motif, a hydrogen atom from a phenyl ring on one molecule interacts with a sulfonyl oxygen atom on an adjacent, inverted molecule.

In addition to these hydrogen bonds, the crystal structure is further stabilized by π-π stacking interactions. These interactions occur between the pyrrole (B145914) rings of adjacent indole moieties, with a centroid-to-centroid distance that is indicative of stabilizing stacking forces. researchgate.net Together, these C-H···O and π-π interactions create a well-ordered, three-dimensional supramolecular architecture.

| Structural Parameter | Observation | Reference |

|---|---|---|

| Molecular Geometry | Planar indole system; distorted tetrahedral sulfur. | researchgate.net |

| Indole-Phenylsulfonyl Dihedral Angle | 86.80 (6)° | researchgate.net |

| Primary Intermolecular Interaction | C-H···O hydrogen bonds forming centrosymmetric dimers. | researchgate.net |

| Secondary Intermolecular Interaction | π-π stacking between pyrrole rings. | researchgate.net |

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions

The phenylsulfonyl group at the N-1 position deactivates the indole (B1671886) ring towards traditional electrophilic aromatic substitution on the carbocyclic and pyrrolic rings. However, it facilitates radical substitution on the alkyl side chains, as demonstrated by halogenation reactions.

Halogenation Reactions: Bromination at Methyl Side Chainsmdpi.com

A key electrophilic substitution pathway for 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole involves the free-radical bromination of the methyl groups at the C-2 and C-3 positions. This reaction does not proceed via the typical electrophilic attack on the indole ring itself but rather through a radical-initiated process on the side chains.

The synthesis of 2,3-bis(bromomethyl)-1-(phenylsulfonyl)indole is a prime example of the side-chain reactivity of the parent compound. mdpi.com This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide. The reaction is conducted in a non-polar solvent like carbon tetrachloride and requires heating to reflux to facilitate the homolytic cleavage of the initiator and subsequent radical chain reaction. mdpi.com

The process involves the abstraction of a hydrogen atom from the methyl groups, followed by reaction with NBS to introduce the bromine atoms. This dibromination provides a valuable intermediate for further synthetic manipulations, particularly for the construction of more complex heterocyclic systems fused to the indole core. mdpi.com

Table 1: Reaction Conditions for the Bromination of this compound

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2,3-dimethyl-1-(phenylsulfonyl)indole | N-bromosuccinimide (NBS), Benzoyl peroxide | Carbon tetrachloride | Reflux, 3.5 h | 2,3-Bis(bromomethyl)-1-(phenylsulfonyl)indole |

Data sourced from a study on the generation of indole-2,3-quinodimethanes. mdpi.com

Nucleophilic Addition Reactions

The electron-withdrawing nature of the N-phenylsulfonyl group significantly alters the electronic properties of the indole ring, making the C-2 and C-3 positions susceptible to nucleophilic attack. This is a reversal of the typical reactivity of indoles, which are inherently electron-rich and prone to electrophilic substitution.

Reactions with Organometallic Reagents (e.g., Lithium Dialkylcuprates)iupac.org

Organometallic reagents, particularly soft nucleophiles like lithium dialkylcuprates, have been shown to react with N-sulfonylated indoles. While direct studies on this compound are limited, research on analogous systems provides significant insight. For example, 1,2-bis(phenylsulfonyl)indole undergoes smooth conjugate addition of lithium dialkylcuprates. iupac.org The nucleophile adds to the C-3 position, and the reaction proceeds with the loss of one of the phenylsulfonyl groups. iupac.org

This reactivity highlights the potential for this compound to react with organocuprates. It is plausible that such a reaction could lead to addition at the C-2 or C-3 position, depending on steric and electronic factors, potentially followed by elimination or rearrangement. The reaction of a 2-lithioindole intermediate with methyl iodide has been used as a method to synthesize 2,3-dimethyl-1-(phenylsulfonyl)indole, demonstrating the stability of the scaffold towards certain organometallic species and its utility in planned syntheses. iupac.org

Cycloaddition Reactions

The reduced aromaticity and electron-deficient character of the pyrrole (B145914) ring in N-sulfonylated indoles make them suitable partners in cycloaddition reactions. These reactions offer powerful methods for the construction of complex polycyclic indole alkaloids.

Studies on indoles bearing electron-withdrawing groups, including the phenylsulfonyl moiety, have shown that they can participate as dienophiles or dipolarophiles in various cycloaddition reactions. For example, 2- and 3-nitro-1-(phenylsulfonyl)indoles are known to react with mesoionic 1,3-dipoles like munchnones to afford pyrrolo[3,4-b]indoles in high yields. iupac.org Similarly, N-sulfonylated indoles can participate in Diels-Alder reactions, serving as the 2π component. The activation provided by the sulfonyl group is crucial for overcoming the inherent aromaticity of the indole system and allowing it to engage in these pericyclic reactions. iupac.org While specific examples involving this compound are not prominent in the literature, its structural and electronic similarity to other reactive N-sulfonylated indoles suggests it would be a viable substrate for such transformations.

Functional Group Transformations on the Indole Core and Substituents

The phenylsulfonyl group not only modifies the reactivity of the indole ring but also provides a handle for various functional group interconversions. The methyl groups at the C-2 and C-3 positions are also sites for further chemical modification.

The methyl groups of this compound can be readily halogenated to provide versatile synthetic intermediates. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide yields 2,3-bis(bromomethyl)-1-(phenylsulfonyl)indole. mdpi.com Similarly, chlorination can be achieved using N-chlorosuccinimide (NCS) to produce compounds like 2-chloromethyl-3-methyl-1-(phenylsulfonyl)-1H-indole. nih.govdoaj.org Further halogenation can lead to di-halogenated products such as 3-bromomethyl-2-chloromethyl-1-(phenylsulfonyl)-1H-indole. nih.gov

These halogenated derivatives are precursors for various nucleophilic substitution reactions. For instance, reaction with amines, such as benzylamine, leads to the formation of aminomethylated products. This transformation is a key step in the synthesis of fused heterocyclic systems, such as the 1,2,3,4-tetrahydropyrrolo[3,4-b]indole (B7904549) ring system, which serves as a precursor for indole-2,3-quinodimethanes. mdpi.com

Table 1: Halogenation of this compound

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2,3-dimethyl-1-(phenylsulfonyl)indole | N-Bromosuccinimide (NBS), Benzoyl peroxide | 2,3-Bis(bromomethyl)-1-(phenylsulfonyl)indole | mdpi.com |

| 2,3-dimethyl-1-(phenylsulfonyl)indole | N-Chlorosuccinimide (NCS), Benzoyl peroxide | 2-Chloromethyl-3-methyl-1-(phenylsulfonyl)indole | nih.govdoaj.org |

| 1-(Phenylsulfonyl)-3-(bromomethyl)-2-methylindole | N-Chlorosuccinimide (NCS), Azobisisobutyronitrile | 3-Bromomethyl-2-chloromethyl-1-(phenylsulfonyl)indole | nih.gov |

The introduction of a cyano group onto the indole nucleus is a valuable transformation, as nitriles are versatile synthetic intermediates. scielo.brmdpi.com For N-phenylsulfonylindoles, direct cyanation is an effective strategy. Electrophilic cyanating agents, such as N-cyanosuccinimide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), can be used in the presence of a Lewis acid catalyst like gallium(III) chloride to introduce a cyano group, typically at the C-3 position. researchgate.net Photoredox catalysis offers a mild, metal-free alternative for the direct C-H cyanation of arenes, including indole derivatives. nih.gov

While direct cyanation of the C-2 and C-3 positions of the unsubstituted indole ring within this compound is sterically hindered, methods exist for the synthesis of 2-cyano- and 3-cyano-N-phenylsulfonylindoles from appropriately functionalized precursors. acs.orgnih.gov These methods often involve the construction of the indole ring with the cyano group already in place. nih.gov The resulting cyano-substituted phenylsulfonylindoles are valuable precursors for a wide range of biologically active molecules. acs.orgdoaj.org

Table 2: General Methods for Cyanation of Indoles

| Method | Cyanating Agent | Position | Comments | Reference |

|---|---|---|---|---|

| Lewis Acid Catalysis | N-Cyanosuccinimide | C-3 | Good yields and excellent regioselectivity for various indoles. | researchgate.net |

| Photoredox Catalysis | Trimethylsilyl cyanide | Varies | Mild, metal-free C-H functionalization under aerobic conditions. | nih.gov |

| Ring Construction | Potassium cyanide | C-3 | One-pot synthesis from N-(2-(bromomethyl)aryl)-N-arylbenzamides. | acs.orgnih.gov |

The phenylsulfonyl group is often employed as a protecting or activating group that can be removed in a later synthetic step. Reductive desulfonylation is a common method for its cleavage. Reagents such as Raney nickel can be used to effectively remove the phenylsulfonyl group, yielding the N-H indole. osi.lvcapes.gov.br Other reducing agents, like lithium aluminum hydride (LiAlH4) in combination with methyllithium (B1224462) (MeLi), have also been shown to be effective for the desulfonylation of related sulfonyl compounds. researchgate.net This removal restores the electron-rich nature of the indole ring, allowing for subsequent reactions characteristic of unprotected indoles. The use of the phenylsulfonyl group as a traceless activating group is a powerful strategy in indole synthesis. osi.lv

While the sulfonyl group in this compound is already in a high oxidation state (S(VI)), further transformations involving the sulfur atom are limited. However, related sulfur-containing functionalities can be oxidized. For instance, the corresponding thioethers can be oxidized to form the sulfonyl group. acs.orgnih.gov In other contexts, such as with N-ynylsulfonamides, the molecule can undergo oxidation reactions where the sulfonyl group directs the reactivity, leading to the formation of α-ketoimides using an oxidant like DMSO. nih.gov Direct oxidation of the phenylsulfonyl group itself to a higher oxidation state is not a typical transformation under standard organic synthesis conditions. Instead, reactions tend to focus on the cleavage of the N-S bond or transformations on other parts of the molecule. capes.gov.br

Ring Expansion and Rearrangement Processes

The intricate framework of the indole nucleus, particularly when substituted with activating groups like phenylsulfonyl, provides a versatile platform for complex chemical transformations. Ring expansion and rearrangement processes of this compound and its derivatives offer pathways to novel heterocyclic systems. These reactions are often triggered by specific reagents or conditions that facilitate the cleavage and formation of carbon-carbon and carbon-nitrogen bonds, leading to significant structural reorganization.

Generation of Indole-2,3-quinodimethanes via Deamination of Pyrrolo[3,4-b]indoles

A significant synthetic strategy for accessing reactive intermediates is the generation of indole-2,3-quinodimethanes. These transient species are valuable in cycloaddition reactions for constructing complex polycyclic frameworks. One effective method to generate these intermediates is through the deamination of corresponding 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles. researchgate.netnih.gov

Research has demonstrated that the deamination of a specifically substituted pyrrolo[3,4-b]indole (B14762832) derivative can lead to the formation of an indole-2,3-quinodimethane. The process involves treating the precursor with a deaminating agent, such as Angeli's salt (Na₂N₂O₃). researchgate.net For instance, the deamination of 2,3-dimethyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole leads to the formation of 2,3-dihydro-2,3-dimethylene-1-(phenylsulfonyl)indole. This highly reactive quinodimethane intermediate can subsequently undergo dimerization. researchgate.net

The reaction proceeds via the elimination of the amino group and subsequent rearrangement to form the exocyclic double bonds characteristic of the quinodimethane structure. The phenylsulfonyl group at the N-1 position of the indole ring plays a crucial role in activating the system and influencing the stability and reactivity of the generated intermediate.

Table 1: Deamination of a Pyrrolo[3,4-b]indole Derivative

| Precursor | Reagent | Product (Intermediate) | Subsequent Product |

|---|

Rearrangements under Specific Reaction Conditions (e.g., Barton-Zard Conditions for Nitroindoles)

The Barton-Zard pyrrole synthesis provides a notable example of specific reaction conditions inducing significant molecular rearrangements in N-(phenylsulfonyl)indoles. While the classical Barton-Zard reaction involves the condensation of a nitroalkene with an isocyanoacetate to form a pyrrole, its application to cyclic nitro compounds like nitroindoles can lead to unexpected outcomes.

In the case of 3-nitro-N-(phenylsulfonyl)indole, the reaction with ethyl isocyanoacetate under Barton-Zard conditions (using a base like DBU) does not yield the expected pyrrolo[3,4-b]indole. Instead, an "abnormal" rearrangement occurs, leading to the formation of the isomeric pyrrolo[2,3-b]indole (B14758588) ring system. rsc.orgresearchgate.netresearchgate.net This outcome is highly dependent on the nature of the protecting group on the indole nitrogen. Studies have shown that while the N-phenylsulfonyl group directs the reaction towards the rearranged pyrrolo[2,3-b]indole product, other protecting groups such as N-benzyl or N-ethoxycarbonyl favor the formation of the "normal" pyrrolo[3,4-b]indole system. nih.gov

This rearrangement is proposed to proceed through a fragmentation-rearrangement sequence that is specifically facilitated by the electron-withdrawing nature of the phenylsulfonyl group. nih.gov This highlights how specific reaction conditions and substituent effects can be harnessed to direct the rearrangement of the indole framework into alternative, and often more complex, heterocyclic structures.

Table 2: Barton-Zard Reaction of 3-Nitro-N-(phenylsulfonyl)indole

| Reactant 1 | Reactant 2 | Conditions | Expected Product | Actual Product (Rearranged) |

|---|

Mechanistic Investigations of 2,3 Dimethyl 1 Phenylsulfonyl 1h Indole Transformations

Elucidation of Reaction Pathways in N-Sulfonylation Processes

The N-sulfonylation of indoles is a critical step in the synthesis of N-sulfonylindoles, which serve as versatile intermediates in organic synthesis. The process typically involves the deprotonation of the indole (B1671886) nitrogen followed by quenching with a sulfonyl chloride. In the case of 2,3-dimethylindole (B146702), the reaction with benzenesulfonyl chloride is a standard method to produce 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole. mdpi.com

The mechanism commences with a base, such as sodium hydride or potassium hydride, abstracting the acidic proton from the N-H bond of the 2,3-dimethylindole. mdpi.com This generates a highly nucleophilic indolide anion. The reaction mixture's color can change during this process, indicating the formation of the anionic intermediate. mdpi.com

Subsequently, the indolide anion attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This nucleophilic substitution reaction proceeds via a standard addition-elimination mechanism at the sulfonyl group, leading to the formation of a new N-S bond and the expulsion of a chloride ion as the leaving group. The final product, this compound, is then isolated after an aqueous workup. mdpi.com The purity and structure of the resulting compound are typically confirmed using spectroscopic methods like NMR and mass spectrometry, as well as elemental analysis. ias.ac.in

Proposed Mechanisms for Nucleophilic Additions to Electron-Deficient Indoles

The introduction of an N-phenylsulfonyl group significantly alters the electronic properties of the indole ring, rendering it more susceptible to nucleophilic attack. This electron-withdrawing group reduces the electron density of the pyrrole (B145914) ring, making the C2 and C3 positions more electrophilic.

Nucleophilic addition reactions to such electron-deficient indoles generally proceed through the formation of a tetrahedral intermediate. unacademy.comyoutube.com The nucleophile attacks the electron-deficient carbon atom (typically C2 or C3), causing a rehybridization of the carbon from sp² to sp³. unacademy.com The resulting intermediate is often an alkoxide, which is then protonated during the workup to yield the final alcohol product. unacademy.com

The rate of these reactions is influenced by both the electrophilicity of the indole substrate and the steric hindrance around the reaction center. unacademy.com Aldehydes are generally more reactive towards nucleophilic addition than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. unacademy.com For N-sulfonylindoles, the increased electrophilicity of the indole ring system facilitates additions that might not occur with unsubstituted indoles.

Mechanistic Studies of Indole-2,3-quinodimethane Formation and Subsequent Reactivity

Indole-2,3-quinodimethanes are highly reactive intermediates with significant utility in the synthesis of complex indole alkaloids. ias.ac.in The N-phenylsulfonyl group plays a crucial role in facilitating the generation of these intermediates from precursors like 2,3-bis(bromomethyl)-1-(phenylsulfonyl)-1H-indole.

The formation of indole-2,3-quinodimethane from such precursors is typically induced by a 1,4-elimination reaction. ias.ac.in Treatment with a reagent like sodium iodide in a suitable solvent such as DMF initiates the elimination process. ias.ac.in The iodide ion likely displaces one of the bromide ions in an SN2 fashion, and the resulting intermediate undergoes a subsequent elimination to form the exocyclic double bonds of the quinodimethane structure.

Once generated, these reactive dienes can undergo various transformations. In the absence of a suitable trapping agent, they may dimerize. ias.ac.in However, in the presence of dienophiles, they readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.gov These reactions are often HOMOdiene-LUMOdienophile controlled, particularly with electron-poor dienophiles. ias.ac.in Interestingly, in the presence of 1,3-azoles, an unexpected hydrogen addition to the exocyclic methylene (B1212753) groups has been observed, leading to the formation of 2,3-dimethylindoles, suggesting a novel reaction pathway that suppresses dimerization. ias.ac.in

A plausible mechanism for this unusual hydrogen addition involves the 1,3-azole acting in a way that facilitates the reduction of the exocyclic double bonds, although the precise mechanistic details are still under investigation. ias.ac.in

Catalytic Reaction Mechanisms

Gold- or Silver-Catalyzed Cyclization and 1,3-Sulfonyl Migration Sequences

Recent studies have revealed that gold(I) and silver(I) catalysts can promote the cyclization of ortho-alkynyl N-sulfonyl aniline (B41778) precursors, leading to the formation of 3-sulfonylindoles through a process that involves a 1,3-sulfonyl migration. acs.orgbohrium.comacs.org These reactions are often conducted under visible light irradiation. acs.orgbohrium.comacs.org

The proposed mechanism for the gold-catalyzed reaction suggests that the gold(I) catalyst activates the alkyne moiety, facilitating a 5-endo-dig cyclization. acs.org This is followed by a light-induced 1,3-sulfonyl migration to yield the final product. acs.org Notably, the gold-catalyzed pathway can proceed without an external photocatalyst. acs.orgbohrium.comacs.org

In contrast, the silver-catalyzed version of this transformation requires the presence of an iridium photocatalyst. acs.orgbohrium.comacs.org The proposed mechanism involves the formation of a vinyl silver intermediate after the initial cyclization. acs.org It is hypothesized that an energy transfer from the photoexcited iridium catalyst to this vinyl silver intermediate leads to the homolytic cleavage of the N-SO₂ bond, initiating a radical chain isomerization that results in the 1,3-sulfonyl migration. acs.org Control experiments have demonstrated that the silver salt, a base, and the photocatalyst are all essential for this transformation to occur. acs.org

Role of Sulfonyl Radical Generation in Catalytic Processes

The generation of sulfonyl radicals is a key feature in several catalytic processes involving N-sulfonylindoles and their precursors. acs.orgorganic-chemistry.org In the context of the gold- and silver-catalyzed formation of 3-sulfonylindoles, mechanistic studies support the generation of a sulfonyl radical which propagates the 1,3-sulfonyl migration. acs.org

Visible light photoredox catalysis is a powerful tool for generating sulfonyl radicals from various precursors, such as sulfone-substituted tetrazoles. organic-chemistry.org In these systems, a photocatalyst, typically an iridium complex, is excited by visible light. organic-chemistry.org The excited photocatalyst can then engage in single-electron transfer processes to generate the sulfonyl radical. researchgate.net These highly reactive radicals can then be trapped by various substrates, such as electron-deficient olefins, to form new carbon-sulfur bonds. organic-chemistry.org

The generation of sulfonyl radicals under these mild conditions opens up new avenues for the functionalization of indoles and other heterocyclic systems. The reaction conditions are typically mild, and the protocols often exhibit broad substrate scope and high efficiency. organic-chemistry.orgresearchgate.net

Influence of the N-Phenylsulfonyl Group on Directing Reactivity and Regioselectivity

The N-phenylsulfonyl group is a powerful directing group that significantly influences the reactivity and regioselectivity of reactions involving the indole nucleus. As a strong electron-withdrawing group, it decreases the electron density of the indole ring, which has several important consequences.

Firstly, it enhances the acidity of the N-H proton in the parent indole, facilitating its deprotonation and subsequent N-alkylation or N-arylation. osi.lvresearchgate.net More importantly, for reactions at the carbon framework, the N-phenylsulfonyl group deactivates the indole ring towards electrophilic aromatic substitution while simultaneously activating it towards nucleophilic attack.

The presence of the N-phenylsulfonyl group can also direct the regioselectivity of functionalization. For instance, in metal-catalyzed C-H functionalization reactions, the regioselectivity can be controlled by the choice of ligands and reaction conditions, but the electronic nature of the N-sulfonylated indole plays a key role. nih.gov The electron-withdrawing nature of the sulfonyl group makes the C3 position particularly susceptible to attack by nucleophiles. This is because the negative charge in the resulting intermediate can be stabilized by resonance involving the sulfonyl group.

Furthermore, the N-phenylsulfonyl group can influence the outcome of cycloaddition reactions. In the case of Diels-Alder reactions of indole arynes, the polarization effect of the pyrrole ring, which is modulated by the N-substituent, can lead to high regioselectivity. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. While specific DFT studies on 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from computational analyses of closely related 1-(phenylsulfonyl)indole (B187392) derivatives.

Geometry optimization using DFT methods, typically with basis sets like B3LYP/6-311G(2d,3p), is the first step in characterizing the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. For 1-(phenylsulfonyl)indole derivatives, a key structural feature is the dihedral angle between the indole (B1671886) ring system and the phenylsulfonyl group. In related compounds, this angle is consistently found to be nearly orthogonal, typically ranging from 75° to 89°. This "V-shape" conformation is a result of steric hindrance and the electronic interactions between the two ring systems.

The sum of bond angles around the indole nitrogen atom in similar structures is consistently close to 360°, indicating an sp²-hybridized state and a planar geometry for the indole ring itself. The geometry around the sulfur atom in the sulfonyl group is typically a distorted tetrahedron.

Biological Activity Mechanisms in Vitro and Pharmacological Relevance

Anticancer Activity Mechanisms

Indole (B1671886) derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. researchgate.net Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation and survival.

A significant mechanism by which certain indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Indolesulfonamides, a class of compounds structurally related to 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole, have been shown to inhibit tubulin polymerization. nih.gov Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) site on tubulin, thereby preventing its assembly into microtubules. nih.govnih.gov For instance, a series of new indolesulfonamide analogues demonstrated potent antiproliferative activity against various human tumor cell lines, with IC50 values in the submicromolar to nanomolar range. nih.gov These compounds were found to inhibit tubulin polymerization both in vitro and in cellular assays, leading to mitotic arrest and apoptosis. nih.gov

Similarly, a series of bisindole-based sulfonates were synthesized and evaluated for their anticancer activity. benthamscience.combenthamdirect.com Several of these compounds exhibited good inhibitory activity against a panel of human cancer cell lines and were also found to inhibit tubulin polymerization in a dose-dependent manner. benthamscience.combenthamdirect.com The results indicated a clear correlation between the antiproliferative activity of these compounds and their ability to inhibit tubulin polymerization. benthamscience.combenthamdirect.com

Table 1: Inhibition of Tubulin Polymerization by Related Indole Sulfonates

| Compound | Target Cancer Cell Line | IC50 for Tubulin Inhibition (μM) | Reference |

|---|---|---|---|

| 4a | MCF-7 | 2.3 | benthamscience.comresearchgate.net |

| 4l | MCF-7 | 1.7 | benthamscience.comresearchgate.net |

| 4n | MCF-7 | 8.1 | benthamscience.comresearchgate.net |

| 4r | MCF-7 | 6.0 | benthamscience.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Another critical anticancer mechanism of indole derivatives is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

N-heterocyclic indolyl glyoxylamides, another class of related indole compounds, have been shown to be potent inducers of apoptosis. nih.gov These compounds exhibited a broad spectrum of anticancer activity against various cancer cell lines, including multidrug-resistant ones. nih.gov Their mechanism of action involves the induction of apoptosis, as evidenced by DNA fragmentation in human gastric cancer cells. nih.gov Further studies on these compounds revealed that they exert their cytotoxic effects by inducing apoptosis in human gastric carcinomas, and that this may be linked to the disruption of microtubule kinetics. aacrjournals.org

Research on bis(indolyl)glyoxylamides has also indicated their ability to induce apoptosis in cancer cells by increasing the levels of cleaved PARP1, a key marker of apoptosis. nih.gov The induction of apoptosis by these compounds can also be mediated through the p53 tumor suppressor pathway and the mitochondrial translocator protein (TSPO). nih.gov Some indol-3-ylglyoxyldipeptides have been designed to dually modulate TSPO and p53, leading to the induction of both early and late apoptosis. nih.gov

Table 2: Cytotoxicity of N-Heterocyclic Indolyl Glyoxylamides in Human Gastric Cancer MKN45 Cells

| Compound Analogue | IC50 (μM) | Reference |

|---|---|---|

| Analogue 1 | 0.007 | aacrjournals.org |

| Analogue 2 | 0.082 | aacrjournals.org |

| Analogue 3 | Not specified | aacrjournals.org |

This table is interactive. Click on the headers to sort the data.

Anti-HIV Activity Mechanisms (for related Indole Derivatives)

The global threat of Acquired Immunodeficiency Syndrome (AIDS), caused by the Human Immunodeficiency Virus (HIV), has driven extensive research into novel antiviral agents. nih.govingentaconnect.com Indole derivatives have been identified as a promising class of HIV-1 inhibitors. nih.govbenthamdirect.com One of the key targets for anti-HIV therapy is the reverse transcriptase (RT) enzyme, which is essential for the replication of the viral genome. unav.edu

Several indole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the HIV-1 RT, inducing a conformational change that inhibits its enzymatic activity. unav.edu Delavirdine, an indole derivative, was approved by the FDA for the treatment of HIV infection in combination with other antiretroviral drugs. nih.gov

Furthermore, some indole derivatives have shown the potential to act as dual inhibitors of both HIV integrase and reverse transcriptase. indiandrugsonline.org For example, certain indole-3-carbaldehyde derivatives exhibited significant inhibition of HIV-1 integrase, and one compound also showed promising activity against a mutant reverse transcriptase strain. indiandrugsonline.org This dual-action mechanism could be advantageous in combating drug resistance. benthamdirect.com

Anti-infective Activity Mechanisms (for related Indole Derivatives)

The rise of antimicrobial resistance is a major global health concern, necessitating the development of new anti-infective agents. nih.gov Indole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal actions. benthamdirect.comchula.ac.th

Indole derivatives have shown promising activity against various bacterial strains, including multidrug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govznaturforsch.com The indole nucleus is a key structural feature in many compounds with antibacterial properties. chula.ac.th For instance, new indole derivatives incorporating triazole, thiadiazole, and carbothioamide moieties have been tested against several bacteria, showing potential as novel antibacterial agents. nih.gov

The mode of action of these compounds can vary. Some indole derivatives may disrupt the bacterial cell membrane, while others may interfere with essential enzymatic processes. benthamdirect.com The specific substitutions on the indole ring can significantly influence the antibacterial potency and spectrum of activity. znaturforsch.com

In addition to their antibacterial properties, indole derivatives also exhibit significant antifungal activity. nih.govmdpi.com They have been found to be effective against various fungal pathogens, including Candida species, which are a common cause of opportunistic infections. nih.gov

The antifungal mechanism of indole derivatives can involve the inhibition of fungal growth and proliferation. researchgate.net For example, certain indole-linked triazole derivatives have shown excellent antifungal activities against Candida albicans and Candida krusei, with low minimum inhibitory concentration (MIC) values. nih.gov The combination of the indole scaffold with other heterocyclic rings, such as triazoles, has proven to be a successful strategy in developing potent antifungal agents. mdpi.com

Table 3: Antifungal Activity of Indole-Triazole Conjugates against Candida albicans

| Compound | MIC (μg/mL) | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Unveiling the Profile of this compound: A Look into its Predicted and Inferred Biological Activities

The indole nucleus, a privileged scaffold in medicinal chemistry, serves as the foundation for a vast array of biologically active molecules. The specific compound, this compound, belongs to a class of N-sulfonylated indoles that have garnered significant interest for their diverse pharmacological potential. This article delves into the predicted and inferred biological activity mechanisms of this compound and its structural relatives, based on existing in vitro research into related indole derivatives.

While direct experimental data on the biological activities of this compound is limited in publicly available scientific literature, its structural features—a dimethylated indole core and a phenylsulfonyl group at the N1 position—allow for informed speculation on its potential pharmacological profile. The following sections explore the activities of structurally related compounds, providing a basis for understanding the potential of this specific molecule.

Antimycobacterial Activity

There is currently no specific research data available on the antimycobacterial activity of this compound. However, the broader class of indole derivatives has been the subject of numerous studies for their potential as antitubercular agents.

Research into various substituted indole scaffolds has revealed promising activity against Mycobacterium tuberculosis. For instance, certain 3-phenyl-1H-indoles have been synthesized and evaluated for their in vitro inhibitory effects on M. tuberculosis growth, with some demonstrating activity against multidrug-resistant strains. These findings suggest that the indole core can be a valuable pharmacophore in the design of novel antimycobacterial agents. The mechanism of action for many of these indole derivatives is still under investigation, but some are thought to interfere with essential cellular processes in mycobacteria. Given the structural similarity, it is plausible that this compound could exhibit some level of antimycobacterial activity, though this remains to be experimentally verified.

Anti-Neurodegenerative Activity Mechanisms (for related 1-Phenylsulfonyl-1H-indole Hybrids)

The 1-phenylsulfonyl-1H-indole scaffold has been incorporated into hybrid molecules designed to target key pathological pathways in neurodegenerative diseases, particularly Alzheimer's disease.

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Hybrids of 1-(phenylsulfonyl)-1H-indole with known cholinesterase inhibitors have been synthesized and evaluated.

One study detailed the development of multifunctional ligands incorporating the 1-(phenylsulfonyl)-1H-indole moiety. A tacrine (B349632) derivative of this class, compound 17 , demonstrated potent reversible inhibition of both AChE and BChE with IC50 values of 8 nM and 24 nM, respectively. nih.gov In the same study, a rivastigmine-derived hybrid, compound 35 , showed selective, pseudo-irreversible inhibition of BChE with an IC50 of 455 nM. nih.gov These findings highlight the potential of the 1-phenylsulfonyl-1H-indole scaffold as a component in the design of potent cholinesterase inhibitors.

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

| 17 (Tacrine hybrid) | Acetylcholinesterase (AChE) | 8 | Reversible |

| Butyrylcholinesterase (BChE) | 24 | Reversible | |

| 35 (Rivastigmine hybrid) | Butyrylcholinesterase (BChE) | 455 | Pseudo-irreversible |

Oxidative stress is a significant contributor to the neuronal damage observed in neurodegenerative disorders. Consequently, compounds with antioxidant properties are of great interest. While specific data on the antioxidant activity of this compound is not available, the indole nucleus itself is known to possess antioxidant capabilities.

Studies on various indole derivatives have demonstrated their ability to scavenge free radicals and protect against oxidative damage. For example, certain indole-phenolic hybrids have shown strong antioxidant and cytoprotective effects in cellular models by counteracting reactive oxygen species (ROS). Furthermore, some indole derivatives have exhibited promising antioxidant activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of the indole core in this compound suggests a potential for inherent antioxidant activity, although the influence of the dimethyl and phenylsulfonyl substitutions on this property requires experimental investigation.

General Interactions with Molecular Targets (e.g., Enzymes, Receptors, and Ion Channels for Indole Derivatives)

The indole scaffold is a versatile pharmacophore that can interact with a wide range of biological targets, including enzymes, receptors, and ion channels. This promiscuity is a key reason for the broad spectrum of pharmacological activities observed in indole-containing compounds.

Enzymes: Beyond cholinesterases, indole derivatives have been shown to inhibit various other enzymes. For instance, some indole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The structural flexibility of the indole ring allows it to fit into the ATP-binding pocket of many kinases.

Receptors: The indole structure is a key component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), and as such, many indole derivatives exhibit affinity for serotonin receptors. For example, the 1-(phenylsulfonyl)-1H-indole moiety has been utilized in the design of potent 5-HT6 receptor antagonists. nih.gov Additionally, indole-containing compounds have been developed as ligands for a variety of other receptors, including dopamine (B1211576) and melatonin (B1676174) receptors.

Ion Channels: Indole derivatives have also been found to modulate the activity of various ion channels. These transmembrane proteins are essential for neuronal signaling and other physiological processes. The ability of indole compounds to interact with ion channels contributes to their diverse pharmacological effects, including potential applications in the treatment of neurological and cardiovascular disorders.

Emerging Research Avenues and Future Directions

Green Chemistry Methodologies for Synthesis

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and metal catalysts. semanticscholar.org Modern research emphasizes the adoption of green chemistry principles to mitigate environmental impact. These approaches prioritize the use of eco-friendly solvents, catalyst-free conditions, and energy-efficient techniques.

Several green strategies are being explored for the synthesis of functionalized indoles:

Multicomponent Reactions (MCRs) : MCRs offer a highly efficient route to complex molecules in a single step, reducing waste and energy consumption. dergipark.org.tr Catalyst-free MCRs have been developed for synthesizing 3-substituted indoles by reacting indole with aldehydes and C-H activated acids, using promoters like polyethylene (B3416737) glycol 400. openmedicinalchemistryjournal.com

Use of Green Solvents : Water and ethanol (B145695) are increasingly replacing conventional organic solvents. dergipark.org.tr For instance, the Fischer indole synthesis, a classic method, has been adapted to use water as a medium with the aid of novel SO3H-functionalized ionic liquids as recyclable catalysts. rsc.org

Catalyst-Free and Metal-Free Synthesis : To avoid the toxicity and cost associated with metal catalysts, catalyst-free methods are being developed. acs.org These reactions often proceed under mild conditions and offer simple workup procedures. acs.orgacs.org For example, ammonium (B1175870) chloride has been used as a catalyst for the one-pot, three-component synthesis of indole derivatives. dergipark.org.tr Similarly, metal-free strategies for creating complex carbazoles from indoles have been achieved using catalysts like ammonium iodide. organic-chemistry.org

Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times and often improving yields compared to conventional heating. openmedicinalchemistryjournal.com This technique has been successfully applied to various indole syntheses, including the preparation of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles and the palladium-catalyzed intramolecular oxidative coupling to form 2-methyl-1H-indole-3-carboxylate derivatives. openmedicinalchemistryjournal.commdpi.com

These methodologies represent a significant shift towards more sustainable and economical production of indole scaffolds, including N-sulfonylated derivatives.

| Green Synthesis Technique | Key Features | Example Application | Reference(s) |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste. | Synthesis of poly-substituted pyrrole-indole conjugates. | acs.orgacs.org |

| Aqueous Medium Synthesis | Use of water as a green solvent, often with specialized catalysts. | Fischer indole synthesis using SO3H-functionalized ionic liquids. | rsc.org |

| Catalyst-Free Conditions | Avoids metal catalysts, simple experimental procedures, mild conditions. | Synthesis of 3-substituted indoles using polyethylene glycol 400. | openmedicinalchemistryjournal.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. | mdpi.com |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and efficiency over traditional batch processing. nih.govmdpi.com The synthesis of indole derivatives is well-suited for this technology, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

Key applications of flow chemistry in indole synthesis include:

High-Temperature/Pressure Conditions : Flow reactors can safely achieve temperatures and pressures that exceed the boiling point of the solvent, dramatically accelerating reaction rates. mdpi.com For example, the Fischer indole synthesis, when performed in a heated flow system, showed a significant reduction in reaction time from hours to minutes, with high productivity. mdpi.comnih.gov

Improved Safety : The small reaction volumes within microreactors minimize the risks associated with highly exothermic or hazardous reactions. uc.pt This is particularly relevant for handling unstable intermediates or reagents.

Integration of Catalysis : Solid-supported catalysts can be packed into columns within the flow system, allowing for easy separation of the product and continuous reuse of the catalyst. For instance, Amberlite IR 120 H has been used as a solid acid catalyst in the continuous flow Fischer indole synthesis. mdpi.com

Classical indole syntheses, including the Fischer, Hemetsberger-Knittel, and Reissert methods, have all been successfully adapted to continuous flow conditions, demonstrating the versatility of this technology for producing a wide range of indole scaffolds. mdpi.comnih.gov

| Indole Synthesis Method | Batch Conditions | Flow Chemistry Conditions | Advantages of Flow Synthesis | Reference(s) |

| Fischer Indole Synthesis | High temperature, long reaction times (hours). | High temperature/pressure (e.g., 220 °C), short residence time (~3 min). | Reduced reaction time, increased productivity (e.g., 25 g·h⁻¹). | mdpi.com |

| Hemetsberger-Knittel | 140 °C, 2 hours. | 165 °C, ~1 min residence time. | Further decrease in reaction time compared to microwave-assisted batch. | mdpi.com |

| Reductive Cyclization | Two-step procedure with isolation of intermediate. | Single-step consecutive catalytic hydrogenation without isolation. | Streamlined process, improved efficiency. | mdpi.comnih.gov |

Potential Applications in Advanced Materials Science

The unique electronic properties of the indole ring make it an attractive building block for advanced materials. The introduction of a phenylsulfonyl group at the N-1 position, as in 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole, can modulate these properties, opening up new applications.

Organic Electronics : Indole and its derivatives, particularly carbazoles synthesized from indole precursors, are known for their applications in materials science. organic-chemistry.org The electron-rich nature of the indole scaffold makes it suitable for use in organic light-emitting diodes (OLEDs), where it can function as a host material or as part of a phosphorescent dye. semanticscholar.org The phenylsulfonyl group can influence the charge transport properties and photophysical characteristics of the molecule.

Fluorescent Probes and Dyes : Functionalized indoles often exhibit interesting photophysical properties. The incorporation of heavy atoms like bromine into indole derivatives has been shown to enhance the generation of reactive species during photosensitization, a property utilized in photodynamic therapy. nih.gov N-phenylsulfonyl indoles can serve as scaffolds for creating novel dyes and sensors whose fluorescence can be tuned by modifying substituents on the indole or phenylsulfonyl rings.

Development of Novel Indole-Based Scaffolds for Diverse Chemical and Biological Applications

The indole scaffold is a cornerstone in drug discovery, with its derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov The compound this compound is a valuable precursor for the synthesis of more complex, C-3 functionalized indole derivatives. nih.gov

Privileged Scaffold in Medicinal Chemistry : The indole ring can mimic protein structures and bind to various receptors with high affinity. ijpsr.com This versatility has led to the development of numerous FDA-approved drugs containing the indole core. mdpi.commdpi.com

Precursor for C-3 Functionalization : Arenesulfonyl indoles are effective precursors for generating vinylogous imine intermediates under basic conditions. nih.gov These reactive intermediates can then react with a wide range of nucleophiles to introduce diverse functional groups at the C-3 position, which is crucial for biological activity. This method provides a viable alternative to the classical Friedel–Crafts reaction. nih.gov

Synthesis of Biologically Active Alkaloids : 1-(Phenylsulfonyl)indoles are key intermediates in the synthesis of complex, biologically active alkaloids and their analogues, such as ellipticine (B1684216) (an anticancer agent), carbazoles, and various indolocarbazoles. nih.gov The phenylsulfonyl group can act as a protecting group that is later removed, or as an activating group to facilitate specific reactions. nih.gov

The ongoing development of novel synthetic methods and a deeper understanding of structure-activity relationships continue to expand the chemical and biological applications of indole-based scaffolds, ensuring their relevance in future scientific advancements. novapublishers.commdpi.com

Q & A

Basic Research Question

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <1 ppm error) .

- NMR: 1H/13C NMR resolves regiochemistry; deshielded N–H protons (~12 ppm) and sulfonyl group effects on adjacent protons confirm substitution patterns .

- FT-IR: Sulfonyl S=O stretches (~1350–1150 cm⁻¹) distinguish from carbonyl groups.

Discrepancies between calculated and observed data (e.g., melting points) may arise from polymorphism or impurities, requiring recrystallization or DSC (Differential Scanning Calorimetry) validation .

How do electronic effects of the phenylsulfonyl group modulate the biological activity of indole derivatives?

Advanced Research Question

The electron-withdrawing phenylsulfonyl group increases indole ring electrophilicity, enhancing interactions with biological targets (e.g., DNA intercalation or enzyme inhibition). SAR studies show that substituents at C2/C3 (e.g., methyl groups) sterically hinder binding, while sulfonyl groups improve metabolic stability . Computational modeling (DFT or molecular docking) can predict binding affinities, validated via fluorescence quenching assays with DNA or enzymatic inhibition studies .

What safety protocols are critical when handling sulfonylated indoles, and how are waste byproducts managed?

Basic Research Question

- PPE: Gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., SO2).

- Waste Disposal: Halogenated solvents and sulfonic acid byproducts require segregation and treatment by licensed facilities to prevent environmental contamination .

How can conflicting data on the cytotoxicity of phenylsulfonylindoles be reconciled across studies?

Advanced Research Question

Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. Methodological standardization is essential:

- Use HPLC-purified compounds (>98% purity) .

- Validate cytotoxicity via orthogonal assays (MTT, apoptosis markers).

- Control for solvent effects (e.g., DMSO concentrations ≤0.1%) .

Meta-analyses of structural analogs (e.g., 5-fluoroindole derivatives) can identify trends in substituent-dependent activity .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Advanced Research Question

- LogP Prediction: Use Molinspiration or ACD/Labs to estimate hydrophobicity, critical for bioavailability .

- pKa Calculation: SPARC or MarvinSuite predicts sulfonamide deprotonation (~1.5–2.5), influencing solubility.

- Molecular Dynamics (MD): Simulates membrane permeability or protein-ligand stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.